2-hydroxy-dATP

Description

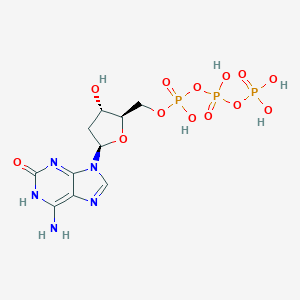

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACBPRDWRDEHJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-hydroxy-dATP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Mechanisms for 2 Hydroxy Datp Metabolism and Nucleotide Pool Sanitization

MutT Homolog 1 (MTH1) as a Primary 2-hydroxy-dATP Hydrolase

MTH1, also known as Nudix hydrolase 1 (NUDT1), is a crucial enzyme in preventing mutations by degrading various oxidized purine (B94841) nucleoside triphosphates. wikipedia.orgnih.gov Its role extends to the hydrolysis of this compound, effectively cleansing the nucleotide pool of this mutagenic substrate. abcam.com This activity is vital for maintaining genomic stability, as the incorporation of this compound into DNA can lead to significant genetic alterations. ontosight.aiebi.ac.uk

Biochemical Role and Hydrolytic Activity of MTH1 on this compound

The primary biochemical function of MTH1 in the context of this compound is its potent phosphohydrolase activity. nih.gov MTH1 catalyzes the hydrolysis of this compound to 2-hydroxy-dAMP and pyrophosphate, preventing its incorporation into the growing DNA chain during replication. ontosight.ai This sanitizing function is critical because this compound, if not eliminated, can be utilized by DNA polymerases, leading to mutations. ontosight.aiebi.ac.uk The presence of MTH1 significantly suppresses the mutagenic potential of this compound. ebi.ac.uk

MTH1's activity is not confined to the cytoplasm; it is also found in mitochondria, suggesting a role in safeguarding both the nuclear and mitochondrial genomes from the consequences of oxidative damage. wikipedia.org The enzyme's ability to hydrolyze this compound underscores its importance as a frontline defense against the genotoxic effects of reactive oxygen species. nih.govglobalresearchonline.net

Substrate Specificity Profile of MTH1 for this compound

MTH1 exhibits a broad substrate specificity for oxidized purine nucleotides, yet it demonstrates a remarkable efficiency and preference for certain substrates, including this compound. nih.govnih.gov

Kinetic studies have revealed that this compound is one of the most efficiently hydrolyzed substrates by human MTH1. nih.govresearchgate.net The catalytic efficiency, represented by the kcat/Km value, for this compound is notably high, indicating that MTH1 can effectively recognize and process this damaged nucleotide even at low physiological concentrations. nih.govkyushu-u.ac.jp Some studies report a kcat/Km value of 1.68 s⁻¹µM⁻¹ for this compound. kyushu-u.ac.jp Another study found a Km of 14 μM for 2-OH-dATP. plos.org This high efficiency underscores the enzyme's specialized role in mitigating the threat posed by this compound.

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|

| This compound | 14 | - | 1.68 |

| 8-oxo-dGTP | 11.3 | - | - |

| 8-oxo-dATP | 7.6 | - | - |

| 2-hydroxy-rATP | 13.4 | - | - |

While MTH1 is well-known for its ability to hydrolyze 8-oxo-dGTP, comparative kinetic analyses have shown that this compound is an even better substrate for the enzyme in some instances. nih.gov The catalytic efficiencies (kcat/Km) of MTH1 generally follow the order: this compound > 2-hydroxy-ATP > 8-hydroxy-dGTP > 8-hydroxy-dATP. researchgate.netnih.gov This indicates a particular proficiency of MTH1 in recognizing and degrading 2-hydroxyadenine-containing nucleotides. nih.gov

In contrast to its high activity on this compound and 8-oxo-dGTP, MTH1 shows significantly lower efficiency towards their ribonucleotide counterparts, such as 8-oxo-GTP. nih.govnih.gov However, MTH1 is highly specific for 2-hydroxy-ATP (2-hydroxy-rATP), hydrolyzing it with high efficiency. nih.govnih.gov This broad yet selective substrate profile highlights the specialized evolution of human MTH1 to combat the diverse spectrum of oxidized purine nucleotides that threaten genomic integrity. nih.govnih.gov

Structural Basis of MTH1 Recognition of this compound

The ability of MTH1 to selectively recognize and hydrolyze this compound is rooted in the specific architecture of its substrate-binding pocket. nih.govdiva-portal.org Structural studies, including X-ray crystallography and NMR spectroscopy, have provided detailed insights into the molecular interactions that govern this specificity. nih.govnih.gov

The recognition of this compound by MTH1 involves a network of hydrogen bonds and stacking interactions within the active site. nih.govnih.gov Several key amino acid residues have been identified as crucial for this process:

Asp-119 and Asp-120: These two adjacent aspartate residues play a pivotal role in substrate recognition. nih.govresearchgate.net Asp-119 is particularly essential for the recognition of this compound. ebi.ac.uknih.gov Mutation of Asp-119 significantly impairs the hydrolysis of this compound while having a lesser effect on 8-oxo-dGTP hydrolysis. diva-portal.org It is proposed that an exchange of protonation states between Asp-119 and Asp-120 allows for the recognition of different oxidized nucleotides. wikipedia.orgresearchgate.net The Watson-Crick face of the nucleotide base is recognized by Asp119 and Asp120 through hydrogen bonds. frontiersin.orgresearchgate.net

Trp-117: This tryptophan residue is critical for the recognition of both 8-oxo-dGTP and this compound. ebi.ac.uknih.gov It contributes to the binding pocket through π-stacking interactions with the purine ring of the substrate. nih.govfrontiersin.org Mutation of Trp-117 to alanine (B10760859) abolishes the enzyme's ability to hydrolyze either 8-oxo-dGTP or 2-OH-dATP. frontiersin.orgcore.ac.uk

These key residues, along with others such as Asn-33 and Phe-27, create a binding pocket that can accommodate and specifically interact with the altered chemical structure of this compound, facilitating its efficient hydrolysis and removal from the nucleotide pool. nih.govfrontiersin.orgcore.ac.uk

Conformational Dynamics and Protonation State Exchange in Substrate Binding

The remarkable ability of human MTH1 to recognize and hydrolyze a broad range of oxidized nucleotides, including this compound and 8-oxo-dGTP, is attributed to a unique and dynamic mechanism within its substrate-binding pocket. researchgate.netnih.gov This process involves key conformational changes and a sophisticated exchange of protonation states between two adjacent aspartate residues, Asp-119 and Asp-120. wikipedia.org

Crystal structure analyses reveal that while the base moieties of this compound and 8-oxo-dGTP occupy similar positions in the binding pocket, they establish different hydrogen-bonding patterns. For MTH1 to recognize this compound, Asp-119 is deprotonated while Asp-120 is protonated. Conversely, for the recognition of 8-oxo-dGTP, the protonation states are switched: Asp-119 becomes protonated and Asp-120 is deprotonated. This exchange of protonation states is a novel mechanism for broad substrate recognition among enzymes. researchgate.net

Modulation of MTH1 Activity by Analogous Inhibitors (e.g., 2-hydroxy-dADP)

The activity of MTH1 can be modulated by nucleotide analogs. A prominent example is 2-hydroxy-2'-deoxyadenosine 5'-diphosphate (2-hydroxy-dADP), the diphosphate (B83284) derivative of the MTH1 substrate. nih.govresearchgate.net 2-hydroxy-dADP acts as a potent competitive inhibitor of MTH1's hydrolase activity on this compound, with a reported inhibition constant (Ki) of approximately 0.2 µM. nih.gov

By binding to the active site, 2-hydroxy-dADP prevents the enzymatic degradation of this compound. nih.gov This inhibition has been shown to enhance the mutagenic potential of this compound in cellular extracts. nih.govebi.ac.uk Studies using HeLa cell extracts demonstrated that in the presence of 2-hydroxy-dADP, the mutagenicity of this compound was significantly increased, confirming that MTH1's hydrolytic function is crucial for suppressing mutations arising from this oxidized nucleotide. nih.gov This inhibitory action underscores the importance of MTH1 in maintaining the fidelity of the nucleotide pool. nih.govresearchgate.net

Other Nucleotide Pool Sanitization Enzymes in this compound Metabolism

While MTH1 is the primary defense in humans, other organisms utilize different enzymes to manage the threat of this compound.

Bacterial MutT Protein and Its Distinct Specificity

The Escherichia coli MutT protein is a well-characterized nucleotide pool sanitization enzyme, but it exhibits a markedly different substrate specificity compared to human MTH1. researchgate.net MutT is highly specific for hydrolyzing 8-oxo-dGTP and its ribonucleotide counterpart, 8-oxo-GTP. nih.govnih.gov However, it demonstrates no significant hydrolytic activity towards oxidized adenine (B156593) nucleotides like this compound or 8-oxo-dATP. researchgate.netebi.ac.ukresearchgate.net This makes the bacterial MutT an imperfect functional counterpart to the more broadly specific human MTH1. researchgate.netresearchgate.net The structural basis for this difference lies in their substrate-binding pockets; MTH1 possesses a deeper and narrower pocket and a unique β-hairpin structure that is absent in MutT, contributing to its ability to recognize a wider array of oxidized purines. nih.govjst.go.jp

Escherichia coli Orf135 Protein Hydrolysis of this compound

In E. coli, the task of eliminating this compound falls to a different MutT-type enzyme, the Orf135 protein (also known as YnjG or NudG). nih.govacs.org The Orf135 protein hydrolyzes the mutagenic this compound, preventing its incorporation into the bacterial genome. acs.orgoup.comnih.gov Deficiency in the orf135 gene leads to an increase in spontaneous and hydrogen peroxide-induced mutation frequencies, particularly G·C→T·A transversions, which are characteristic of this compound misincorporation. oup.comasm.org Besides this compound, Orf135 also hydrolyzes other nucleotides such as 8-oxo-dGTP and 5-hydroxy-CTP. nih.govnih.gov The existence of this dedicated enzyme in E. coli underscores the conserved biological importance of sanitizing the nucleotide pool from this compound. nih.gov

MazG in Mycobacterium tuberculosis

In Mycobacterium tuberculosis, the MazG protein functions as a crucial "housecleaning" nucleoside triphosphate pyrophosphohydrolase (NTP-PPase). waocp.comnih.gov This enzyme plays a role in safeguarding genetic stability by degrading non-canonical and oxidized nucleotides. nih.gov Biochemical analyses have shown that mycobacterial MazG can hydrolyze a wide range of substrates, including canonical (d)NTPs and the mutagenic oxidized nucleotides 8-oxo-dGTP and this compound. waocp.comnih.govresearchgate.net Mycobacterial MazG displays a high affinity for this compound. nih.gov The deletion of the mazG gene in mycobacteria leads to an increased mutation rate under oxidative stress, highlighting its role in preventing DNA damage and maintaining genome integrity, which is critical for the bacterium's survival, especially within the oxidative environment of host macrophages. nih.govnih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Organism | Function | Substrate Specificity for this compound |

|---|---|---|---|

| MTH1 (NUDT1) | Humans | Primary nucleotide pool sanitization | High |

| MutT | Escherichia coli | Nucleotide pool sanitization | None |

| Orf135 | Escherichia coli | Nucleotide pool sanitization | High |

| MazG | Mycobacterium tuberculosis | Nucleotide pool sanitization, stress response | High |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2-hydroxy-2'-deoxyadenosine 5'-triphosphate | This compound |

| 2-hydroxy-2'-deoxyadenosine 5'-diphosphate | 2-hydroxy-dADP |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate | 8-oxo-dGTP |

| 8-oxo-7,8-dihydro-2'-deoxyadenosine 5'-triphosphate | 8-oxo-dATP |

| 8-oxo-7,8-dihydroguanosine 5'-triphosphate | 8-oxo-GTP |

| 5-hydroxy-2'-deoxycytidine 5'-triphosphate | 5-hydroxy-dCTP |

Molecular Mechanisms of 2 Hydroxy Datp Induced Mutagenesis

Aberrant Incorporation of 2-hydroxy-dATP by DNA Polymerases

The incorporation of 2-OH-dATP is a critical step in its mutagenic pathway. Various DNA polymerases, both prokaryotic and eukaryotic, can utilize this oxidized nucleotide as a substrate, albeit with differing efficiencies and specificities. This differential incorporation is a key determinant of the type and frequency of mutations that arise.

DNA polymerases have evolved to maintain high fidelity during DNA replication, ensuring the accurate copying of the genetic material. However, the presence of damaged nucleotides like 2-OH-dATP can compromise this fidelity. The misinsertion specificity of a polymerase refers to its tendency to incorporate an incorrect nucleotide opposite a specific template base. In the case of 2-OH-dATP, its ability to form stable base pairs with bases other than thymine (B56734) (T) leads to its misincorporation.

Studies have shown that 2-OH-dATP can be incorporated opposite both T and cytosine (C) by certain DNA polymerases. For instance, calf thymus DNA polymerase α has been observed to incorporate 2-OH-dATP opposite both T and C in the DNA template nih.gov. Steady-state kinetic analyses have indicated that the incorporation opposite T is only moderately favored over its incorporation opposite C, suggesting a significant potential for misincorporation nih.gov. This misincorporation is a crucial initiating event for the subsequent generation of mutations.

Prokaryotic DNA polymerases exhibit distinct patterns of 2-OH-dATP incorporation. The replicative polymerase of Escherichia coli, DNA polymerase III, has been shown to incorporate 2-OH-dATP opposite guanine (B1146940) (G) and T nih.govnih.gov. Kinetic studies with the alpha subunit of DNA polymerase III revealed that the incorporation of 2-OH-dATP is about 10 times more frequent opposite T than opposite G nih.gov.

The Klenow fragment of E. coli DNA polymerase I, which lacks the 5'→3' exonuclease activity, also incorporates 2-OH-dATP. However, its specificity differs from that of DNA polymerase III. The Klenow fragment incorporates 2-OH-dATP opposite T with an efficiency that is two orders of magnitude greater than its incorporation opposite G nih.gov. In some experiments, the incorporation of 2-OH-dATP by the Klenow fragment was observed only opposite T nih.gov. Furthermore, E. coli DNA polymerase IV has been found to incorporate 2-OH-dATP opposite template G or T researchgate.net. This differential specificity between replicative and repair-type polymerases in E. coli highlights the complexity of 2-OH-dATP metabolism and mutagenesis in prokaryotes nih.gov.

Incorporation of this compound by Prokaryotic DNA Polymerases

| DNA Polymerase | Organism | Template Base for Incorporation | Relative Efficiency/Observations |

|---|---|---|---|

| DNA Polymerase III (alpha subunit) | Escherichia coli | T and G | Incorporation opposite T is 10-fold more frequent than opposite G. nih.gov |

| Klenow Fragment of DNA Polymerase I | Escherichia coli | T and G | Incorporation opposite T is 100-fold more efficient than opposite G. nih.gov In some studies, incorporation was only seen opposite T. nih.gov |

| DNA Polymerase IV | Escherichia coli | G and T | Incorporates opposite both guanine and thymine. researchgate.net |

Eukaryotic DNA polymerases also display varied abilities to incorporate 2-OH-dATP. Mammalian DNA polymerase α, a key replicative polymerase, incorporates 2-OH-dATP opposite C and T on a template DNA nih.govnih.gov. This misincorporation opposite C is a significant finding, as it directly leads to G·C→A·T transitions nih.gov.

Human DNA polymerase η, a Y-family polymerase involved in translesion synthesis, incorporates 2-OH-dATP opposite G and T nih.govnih.gov. Similarly, the archaeon Sulfolobus solfataricus Y-family DNA polymerases, Dpo4 and Sso P1 DNA pol Y1, also incorporate 2-OH-dATP opposite G more efficiently than opposite T nih.gov. This suggests a conserved mechanism among certain Y-family polymerases for handling this oxidized nucleotide. The ability of these specialized polymerases to incorporate 2-OH-dATP opposite G provides a basis for the induction of G·C→T·A transversions nih.govnih.gov.

Incorporation of this compound by Eukaryotic and Archaeal DNA Polymerases

| DNA Polymerase | Organism/Family | Template Base for Incorporation | Key Findings |

|---|---|---|---|

| DNA Polymerase α | Mammalian | C and T | Misincorporation opposite C leads to G·C→A·T transitions. nih.govnih.gov |

| DNA Polymerase η | Human (Y-family) | G and T | Incorporation opposite G can lead to G·C→T·A transversions. nih.govnih.gov |

| Dpo4 (DNA pol Y1) | Sulfolobus solfataricus (Y-family) | G and T | Incorporates opposite G more efficiently than opposite T. nih.gov |

| Sso P1 DNA pol Y1 (Dbh) | Sulfolobus solfataricus (Y-family) | G and T | Predominantly incorporates opposite guanine and thymine. nih.gov |

The local DNA sequence, or sequence context, can influence the efficiency and fidelity of DNA polymerases, including their handling of damaged nucleotides. While the broader patterns of 2-OH-dATP misincorporation are determined by the specific polymerase, the surrounding base pairs can modulate these events. For instance, studies on the incorporation of nucleotides opposite the related lesion 2-hydroxyadenine (2-OH-Ade) in a DNA template have shown that the neighboring bases can affect which nucleotide is inserted nih.gov. The effects of the 5'-flanking base were particularly noted when the 3'-flanking base was an adenine (B156593) or cytosine nih.gov. Such context-dependent effects likely also play a role in the misincorporation of 2-OH-dATP, potentially creating mutational hotspots or coldspots within the genome.

Mutational Spectra Induced by this compound

The incorporation of 2-OH-dATP into DNA sets the stage for mutagenesis during subsequent rounds of replication. The identity of the incorporated 2-hydroxyadenine residue is often misread by DNA polymerases, leading to the insertion of an incorrect nucleotide opposite it. This results in a characteristic pattern of base substitution mutations.

The primary mutagenic outcomes of 2-OH-dATP are base substitutions. In mammalian systems, the misincorporation of 2-OH-dATP opposite C by DNA polymerase α leads predominantly to G·C→A·T transitions nih.gov. This occurs because the incorporated 2-hydroxyadenine is subsequently read as an adenine by the replication machinery, leading to the insertion of a thymine in the complementary strand.

In contrast, in E. coli, 2-OH-dATP induces G·C→T·A transversions with high frequency nih.govnih.govnih.gov. This is a direct consequence of the propensity of E. coli DNA polymerase III to incorporate 2-OH-dATP opposite G nih.govnih.govoup.com. During the next round of replication, the incorporated 2-hydroxyadenine pairs with thymine, completing the transversion.

In addition to these major mutational signatures, other types of substitutions can occur, albeit at lower frequencies. For example, in vitro replication studies using HeLa cell extracts have shown that while G·C→A·T transitions are the most common mutation induced by 2-OH-dATP, G·C→T·A transversions are also observed, though to a lesser extent nih.gov. Furthermore, experiments involving random mutagenesis PCR with 2-OH-dATP have demonstrated the induction of a broader range of mutations, including A:T→G:C and A:T→C:G substitutions nih.gov.

Mutational Spectra of this compound

| Mutation Type | System/Organism | Underlying Mechanism | Frequency |

|---|---|---|---|

| G·C→A·T Transition | Mammalian cells | 2-OH-dATP incorporated opposite C, then 2-OH-Ade pairs with T. nih.gov | Predominant mutation in mammalian systems. nih.gov |

| G·C→T·A Transversion | Escherichia coli | 2-OH-dATP incorporated opposite G, then 2-OH-Ade pairs with T. nih.govnih.gov | High frequency in E. coli. nih.govnih.gov |

| A:T→G:C Transition | PCR-based mutagenesis | Misincorporation events during PCR amplification. nih.gov | Observed. nih.gov |

| A:T→C:G Transversion | PCR-based mutagenesis | Misincorporation events during PCR amplification. nih.gov | Observed. nih.gov |

Deletion Mutations

The incorporation of this compound (2-OH-dATP) into the genome is a significant source of DNA damage that can lead to various types of mutations, including deletions. Following its incorporation by DNA polymerases, the resulting 2-hydroxyadenine (2-OH-Ade) lesion in the DNA template can induce single-base deletion mutations. nih.govnih.gov Studies in Escherichia coli have shown that 2-OH-Ade residues in DNA can cause -1 frameshift mutations. The frequency of these deletion events can be influenced by the local sequence context and whether the lesion is located on the leading or lagging strand during replication.

The proposed molecular mechanism for these single-base deletions involves the formation of a "looped-out intermediate". During DNA replication, the presence of 2-OH-Ade in the template strand can cause the DNA polymerase to pause or retard elongation after incorporating a nucleotide opposite the lesion. This stalling can facilitate a transient slippage of the primer strand, leading to the formation of a looped-out structure of the template strand. If DNA synthesis resumes beyond this loop, it results in the deletion of a single nucleotide in the newly synthesized strand. This model suggests a mechanism of polymerase trafficking error prompted by the presence of the 2-OH-Ade lesion.

In an in vitro replication system using HeLa cell extracts, 2-OH-dATP was found to induce single base deletions at a frequency of 9.5 × 10⁻⁶. nih.gov This frequency was noted to be higher than that of transversion mutations observed in the same system, underscoring the significant contribution of 2-OH-dATP to frameshift mutagenesis. nih.gov The frequency of these induced deletions was similar at both A·T and G·C sites. nih.gov

Comparative Mutagenic Potential of this compound versus Other Oxidized Nucleotides (e.g., 8-oxo-dGTP)

Oxidative damage to the nucleotide pool generates several mutagenic precursors, with this compound and 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) being among the most extensively studied. Comparative studies have revealed that 2-OH-dATP often exhibits a higher mutagenic potential than 8-oxo-dGTP.

In E. coli, when directly introduced into the cells, 2-OH-dATP is more mutagenic than 8-oxo-dGTP. nih.gov Similarly, in an in vitro gap-filling assay using E. coli DNA polymerase III holoenzyme, 2-OH-dATP induced mutations at a slightly higher frequency than 8-oxo-dGTP. nih.gov For instance, at a concentration of 2 µM, 2-OH-dATP resulted in a mutant frequency of 2.3 × 10⁻², while 8-oxo-dGTP produced a mutant frequency of 1.5 × 10⁻². nih.gov

The types of mutations induced by these two oxidized nucleotides are also distinct, reflecting their different base-pairing properties. 2-OH-dATP predominantly causes G·C→T·A transversions, which is consistent with the misincorporation of 2-OH-dATP opposite a guanine (G) in the template strand. nih.govnih.gov In contrast, 8-oxo-dGTP is known to be misincorporated opposite adenine (A), leading to A·T→C·G transversions. nih.gov

The potent mutagenicity of 2-OH-dATP is further underscored by the cellular mechanisms that have evolved to counteract its effects. The human MTH1 protein, a nucleotide-sanitizing enzyme, hydrolyzes 2-OH-dATP more efficiently than 8-oxo-dGTP. nih.govsemanticscholar.org This preferential hydrolysis suggests that 2-OH-dATP is a particularly hazardous endogenous mutagen, necessitating a robust enzymatic defense to prevent its incorporation into DNA. nih.gov

The following table summarizes the comparative mutagenic features of 2-OH-dATP and 8-oxo-dGTP based on findings in E. coli.

| Feature | This compound (2-OH-dATP) | 8-oxo-dGTP |

|---|---|---|

| Relative Mutagenic Frequency | Higher | Lower |

| Predominant Mutation Type | G·C→T·A transversions | A·T→C·G transversions |

| Mispairing Partner in Template DNA | Guanine (G) | Adenine (A) |

Genomic Maintenance and Repair Pathways Counteracting 2 Hydroxy Datp Damage

Prevention of 2-hydroxy-dATP Incorporation by Nucleotide Pool Sanitization (MTH1-dependent)

The first line of defense against the mutagenic potential of 2-OH-dATP is to prevent its incorporation into the DNA strand during replication. This is primarily accomplished by a process known as nucleotide pool sanitization, which is dependent on the enzyme MutT Homolog 1 (MTH1), also known as NUDT1. researchgate.netontosight.ai MTH1 is a pyrophosphatase that "cleanses" the dNTP pool by hydrolyzing oxidized purine (B94841) nucleoside triphosphates into their corresponding monophosphate forms. wikipedia.orgresearchgate.netrcsb.org Since DNA polymerases can only utilize nucleoside triphosphates, the resulting 2-hydroxy-dAMP cannot be incorporated into DNA, thus preventing potential mutations. ontosight.airesearchgate.net

The human MTH1 enzyme exhibits broad substrate specificity, hydrolyzing various oxidized purine nucleoside triphosphates, including 8-oxo-dGTP, 8-oxo-dATP, and 2-OH-dATP. wikipedia.orgrcsb.orgnih.govnih.gov However, kinetic studies have revealed that 2-OH-dATP is a particularly preferred substrate for MTH1. nih.gov The catalytic efficiency of MTH1 for hydrolyzing 2-OH-dATP is among the highest for its known substrates, surpassing even that for the well-studied 8-oxo-dGTP. researchgate.netnih.govoup.com This high efficiency underscores the critical role of MTH1 in specifically eliminating 2-OH-dATP from the DNA precursor pool, thereby safeguarding the genome from the significant mutagenic threat posed by this oxidized nucleotide. wikipedia.orgnih.gov MTH1 is also capable of hydrolyzing the ribonucleotide counterpart, 2-hydroxy-ATP (2-OH-ATP), and displays a high affinity for this substrate. researchgate.netnih.govoup.comnih.gov

| Substrate | Relative Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|

| This compound (2-OH-dATP) | Highest | researchgate.netnih.govoup.com |

| 2-hydroxy-ATP (2-OH-ATP) | High | researchgate.netnih.govoup.com |

| 8-hydroxy-dGTP (8-oxo-dGTP) | High | researchgate.netnih.govoup.com |

| 8-hydroxy-dATP (8-oxo-dATP) | Moderate | researchgate.netnih.govoup.com |

| 8-hydroxy-GTP (8-oxo-GTP) | Low | researchgate.netnih.govoup.com |

| 8-hydroxy-ATP (8-oxo-ATP) | Low | researchgate.netnih.govoup.com |

DNA Base Excision Repair (BER) Pathways Involved in 2-hydroxyadenine Excision

If the first line of defense fails and 2-hydroxyadenine (2-OH-A) is incorporated into DNA, the cell employs DNA repair mechanisms to remove the lesion. The primary pathway responsible for excising small, non-helix-distorting base lesions like 2-OH-A is the Base Excision Repair (BER) pathway. nih.gov This multi-step process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov

Within the BER pathway, the human MutY homolog (MYH or MUTYH) plays a crucial role in dealing with adenine-related oxidative damage. nih.govnih.gov MYH is a DNA glycosylase that specifically recognizes and removes adenine (B156593) bases that have been misincorporated opposite the oxidized guanine (B1146940) lesion, 8-oxo-7,8-dihydroguanine (8-oxoG). nih.govnih.govvu.lt Crucially, research has demonstrated that MYH also possesses DNA glycosylase activity against 2-OH-A. nih.govoup.comresearchgate.net

The enzyme specifically removes 2-OH-A when it is paired with guanine (G) in the DNA duplex. researchgate.netaacrjournals.orgoup.com This action is vital because the misincorporation of 2-OH-dATP opposite a guanine in the template strand is a potential pathway for G:C to T:A transversion mutations. oup.com By excising the premutagenic 2-OH-A lesion from the newly synthesized strand, MYH prevents the fixation of this mutation. nih.govoup.com Recombinant human MYH has been shown to possess this 2-OH-A DNA glycosylase activity, confirming its role as a repair enzyme for this specific type of oxidative damage. researchgate.netatlasgeneticsoncology.org The function of MYH is therefore critical for protecting cells from the mutagenic consequences of both oxidized guanine in the template DNA and oxidized adenine in the nucleotide pool. nih.gov

Mismatch Repair (MMR) Pathway Recognition of 2-hydroxyadenine Lesions (e.g., MutSα)

In addition to the BER pathway, the Mismatch Repair (MMR) system also contributes to the surveillance and correction of errors involving 2-OH-A. nih.gov The MMR pathway is primarily responsible for correcting base-base mismatches and small insertion/deletion loops that arise during DNA replication. mdpi.comnih.gov The key recognition step in MMR is performed by the MutS homolog complexes, MutSα (a heterodimer of MSH2 and MSH6) and MutSβ (MSH2 and MSH3). mdpi.comnih.gov

Studies have shown that the human MutSα complex can recognize and bind to DNA duplexes containing 2-OH-A. nih.govaacrjournals.orgnih.gov Specifically, MutSα recognizes oligonucleotides containing various 2-OH-A base pairs. nih.govnih.gov Furthermore, MutSα has been shown to recognize 2-OH-A when it is located within a repetitive sequence that mimics a frameshift intermediate, suggesting a role for MMR in preventing frameshift mutations caused by adenine oxidation in such sequences. nih.govmdpi.comnih.gov This recognition of 2-OH-A-containing mismatches by MutSα indicates that the MMR pathway acts as another layer of defense, working alongside BER to remove this mutagenic lesion and maintain genomic stability. aacrjournals.org

Translesion Synthesis (TLS) DNA Polymerases and 2-hydroxyadenine Bypass Efficiency

When a DNA polymerase encounters an unrepaired lesion like 2-OH-A on the template strand, DNA replication can stall. nih.govnih.gov To overcome this block, cells utilize a process called Translesion Synthesis (TLS), which employs specialized, low-fidelity DNA polymerases to synthesize DNA across the lesion. However, the efficiency and accuracy of this bypass vary significantly depending on the specific TLS polymerase involved. nih.govnih.gov

The bypass of 2-OH-A can be either error-free or highly mutagenic. For instance, among the Y-family of TLS polymerases, human polymerase η (Pol η) is very inefficient at bypassing 2-OH-A, whereas the archaeal Dpo4 polymerase (a homolog of human Pol κ) can replicate past the lesion, but does so in a mutagenic manner, causing base substitutions and single-base deletions. nih.govnih.goviaea.org

In contrast, human DNA polymerase λ (Pol λ), a member of the X-family, has been shown to perform error-free bypass of 2-OH-A in a random sequence context. nih.govnih.govresearchgate.net The fidelity and efficiency of Pol λ's bypass of 2-OH-A can be further enhanced by the auxiliary proteins Proliferating Cell Nuclear Antigen (PCNA) and Replication Protein A (RPA). nih.govnih.gov These findings suggest a specific role for Pol λ, in conjunction with PCNA and RPA, in the faithful bypass of 2-OH-A, thereby mitigating its mutagenic potential during replication. oup.comnih.gov

| DNA Polymerase | Family | Bypass Efficiency | Fidelity / Outcome | Reference |

|---|---|---|---|---|

| Polymerase α (Pol α) | B | Reduced rate of incorporation | Replicative block | nih.goviaea.org |

| Polymerase η (Pol η) | Y | Very inefficient | Strong replicative block | nih.govnih.goviaea.org |

| Dpo4 (Pol κ homolog) | Y | Efficient | Mutagenic (base substitutions, deletions) | nih.govnih.goviaea.org |

| Polymerase λ (Pol λ) | X | Efficient | Largely error-free, enhanced by PCNA/RPA | nih.govnih.govmdpi.com |

| Polymerase β (Pol β) | X | Capable | Error-prone | nih.gov |

Physiological and Pathological Implications of 2 Hydroxy Datp Accumulation

Impact on Genomic Stability and Integrity

The accumulation of 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-hydroxy-dATP), an oxidized derivative of deoxyadenosine (B7792050) triphosphate (dATP), poses a significant threat to genomic stability and integrity. Under conditions of oxidative stress, reactive oxygen species (ROS) can damage the cellular nucleotide pool, leading to the formation of mutagenic precursors like this compound. nih.gov This modified nucleotide can be erroneously incorporated into the DNA strand during replication by DNA polymerases. nih.gov

Once incorporated, 2-hydroxyadenine (2-OH-A), the base component of this compound, can cause mispairing with guanine (B1146940) or cytosine, leading to mutations. In mammalian cells, the incorporation of this compound predominantly causes G·C→A·T transitions and, to a lesser extent, G·C→T·A transversions. nih.govebi.ac.uk It has also been shown to induce single-base deletion mutations. nih.gov The mutagenic potential of this compound is dose-dependent; studies using HeLa cell extracts have shown a significant increase in mutation frequency with higher concentrations of this oxidized nucleotide. nih.gov For instance, the mutation frequency increased from a baseline of 3.5 x 10⁻⁵ to 6.4 x 10⁻⁵ with the addition of 100 µM this compound.

To counteract this threat, cells have evolved protective mechanisms. The MutT homolog 1 (MTH1) enzyme plays a crucial role in sanitizing the nucleotide pool by hydrolyzing this compound to its monophosphate form, 2-hydroxy-dAMP, thus preventing its incorporation into DNA. ontosight.ai The importance of MTH1 in maintaining genomic integrity is highlighted by the fact that its inhibition leads to enhanced mutagenicity of this compound. nih.govebi.ac.uk This underscores the critical role of nucleotide pool sanitization in preventing the deleterious effects of oxidized precursors on genomic stability. ontosight.ai

Table 1: Mutation Frequencies Induced by 2-OH-dATP in HeLa Extracts

| Concentration of 2-OH-dATP (µM) | Mutation Frequency (×10⁻⁵) |

| 0 | 3.5 |

| 100 | 6.4 |

| 200 | 8.1 |

| 400 | 12.7 |

This table illustrates the dose-dependent increase in mutation frequency with increasing concentrations of this compound, based on data from in vitro studies with HeLa cell extracts.

Role in Oxidative Stress Response and Cellular Dysfunction

The formation and accumulation of this compound are direct consequences of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS, generated through normal metabolic processes and exposure to environmental mutagens, can oxidize dATP in the nucleotide pool, leading to the formation of this compound. nih.gov This process makes the nucleotide pool particularly vulnerable to oxidative damage. researchgate.net

The presence of this compound is a key indicator of oxidative stress and contributes to cellular dysfunction. The primary mechanism of this dysfunction is the induction of mutations upon its incorporation into DNA, which can disrupt normal gene function and cellular processes. nih.gov

Cells have a critical defense mechanism against the harmful effects of this compound in the form of the MTH1 enzyme. ebi.ac.ukontosight.ai MTH1, also known as NUDT1, is a nucleotide pool sanitizing enzyme that specifically hydrolyzes oxidized purine (B94841) nucleoside triphosphates, including this compound, back to their monophosphate forms. ontosight.aiwikipedia.orgresearchgate.net This action prevents their incorporation into the DNA, thereby mitigating the mutagenic consequences of oxidative stress. ebi.ac.ukontosight.ai The efficiency of MTH1 in hydrolyzing this compound highlights its specialized role in protecting the genome from oxidative damage. researchgate.net The enhancement of this compound's mutagenicity in the presence of an MTH1 inhibitor further solidifies the enzyme's protective role. nih.govebi.ac.uk

Link to Programmed Cell Death and Cellular Senescence Mechanisms

The accumulation of DNA damage is a known trigger for both programmed cell death (apoptosis) and cellular senescence. The mutagenic nature of this compound and its contribution to genomic instability can, therefore, indirectly link it to these cellular fate decisions. While direct studies specifically detailing the role of this compound in inducing apoptosis or senescence are limited, the broader context of oxidative DNA damage provides a strong association.

Oxidative damage to the nucleotide pool, leading to the formation of molecules like this compound and the more extensively studied 8-oxo-dGTP, results in DNA lesions. mdpi.com The persistence of such lesions can activate DNA damage response pathways. If the damage is extensive and cannot be repaired, these pathways can initiate apoptosis to eliminate the compromised cell, preventing the propagation of potentially harmful mutations.

Molecular Pathogenesis and Disease Associations

Contribution to Carcinogenesis and Tumorigenesis at the Molecular Level

At the molecular level, the accumulation of this compound is a significant contributor to carcinogenesis and tumorigenesis. Genomic instability, a hallmark of cancer, is fueled by an increased rate of mutations. mdpi.com The mutagenic properties of this compound, which lead to specific types of DNA mutations such as G·C→A·T transitions and G·C→T·A transversions, directly contribute to this instability. nih.gov

The formation of this compound is a consequence of oxidative stress, which is often elevated in cancer cells. mdpi.com This creates a feedback loop where oxidative stress generates mutagenic nucleotides, leading to mutations that can drive cancer development, and the altered metabolism of cancer cells can, in turn, increase oxidative stress.

The cellular defense against this process is the MTH1 enzyme, which sanitizes the nucleotide pool by hydrolyzing this compound. ontosight.ai The observation that cancer cells often have elevated levels of MTH1 suggests that they are under high oxidative stress and rely on this enzyme to tolerate the presence of oxidized nucleotides and prevent catastrophic levels of DNA damage that would trigger cell death. ontosight.ai This has led to the exploration of MTH1 inhibitors as a potential cancer therapy, with the rationale that inhibiting this protective mechanism would increase the incorporation of damaged nucleotides like this compound into the DNA of cancer cells, leading to lethal levels of genomic instability. ebi.ac.ukontosight.ai

The mutagenic potential of this compound is comparable to that of 8-oxo-dGTP, another well-known mutagenic oxidized nucleotide, further highlighting its importance in the molecular pathogenesis of cancer. nih.gov

Role in Neurodegeneration at the Molecular Level

Oxidative stress is a well-established factor in the pathogenesis of several neurodegenerative diseases. oup.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. The accumulation of oxidized nucleotides, including this compound, within the neuronal nucleotide pool can contribute to the molecular pathology of neurodegeneration.

The incorporation of this compound into the DNA of non-dividing cells, such as neurons, can lead to mutations that affect the function of critical genes. This can disrupt cellular homeostasis and contribute to the progressive neuronal dysfunction and cell death characteristic of neurodegenerative disorders. The MTH1 enzyme is expressed in postmitotic neurons, where it plays a vital role in preventing the accumulation of oxidized purines in both nuclear and mitochondrial DNA, thereby protecting the brain from oxidative stress. ebi.ac.uk

While much of the research in neurodegeneration has focused on the impact of 8-oxo-dGTP, the similar mutagenic potential of this compound suggests it could also be a significant contributor to the genomic instability observed in these diseases. nih.govoup.com

Associations with Cellular Aging Processes at the Molecular Level

The process of cellular aging is intrinsically linked to the accumulation of molecular damage over time, with oxidative damage to DNA being a major contributor. The formation of this compound from the oxidation of the nucleotide pool is a key event in this process. nih.gov

As cells age, the efficiency of DNA repair and protective mechanisms may decline, potentially leading to a greater accumulation of oxidized nucleotides like this compound. The subsequent incorporation of these damaged precursors into the genome during DNA replication or repair leads to an increased mutation load. openbiotechnologyjournal.com These mutations can affect the function of genes essential for maintaining cellular health and function, contributing to the aging phenotype.

The mutagenic signature of this compound, including transitions and transversions, can contribute to the spectrum of mutations observed in aging cells. openbiotechnologyjournal.com This accumulation of somatic mutations is a recognized molecular hallmark of aging, and the role of this compound as a direct source of these mutations implicates it in the fundamental processes of cellular aging.

Advanced Methodologies and Research Approaches for 2 Hydroxy Datp Studies

In Vitro Replication Systems for Mutagenesis Analysis (e.g., SV40 origin-dependent system with HeLa extract)

To investigate the mutagenic properties of 2-hydroxy-dATP in a context that mimics eukaryotic replication, scientists utilize in vitro replication systems. A prominent example is the SV40 origin-dependent replication system, which uses extracts from human HeLa cells. nih.govnih.gov This cell-free system faithfully replicates plasmids containing the SV40 origin of replication, providing a powerful tool to study the effects of damaged nucleotides. nih.gov

In this assay, this compound is introduced into the reaction mixture, and its impact on the fidelity of DNA replication is assessed by analyzing mutations in a reporter gene, such as supF. nih.govnih.gov Studies have shown that this compound induces mutations in a dose-dependent manner. nih.govnih.gov The primary type of mutation observed is the G·C→A·T transition. nih.govnih.govoup.com This finding is consistent with earlier observations that mammalian DNA polymerase α can misincorporate this compound opposite a cytosine (C) on the template strand. nih.gov To a lesser extent, G·C→T·A transversions are also detected. nih.govoup.com

Interestingly, the mutagenicity of this compound in this system is enhanced by the presence of 2-hydroxy-dADP, which acts as an inhibitor of the MTH1 protein (also known as NUDT1). nih.govoup.com This suggests that MTH1, a nucleotide pool sanitizing enzyme, actively hydrolyzes this compound within the HeLa extract, thereby preventing its incorporation into DNA. nih.govoup.com When MTH1 is inhibited, the concentration of this compound remains high, leading to increased mutation rates. acs.org

Table 1: Mutagenesis Profile of this compound in an SV40-based In Vitro Replication System

| Parameter | Finding | Source(s) |

|---|---|---|

| System | SV40 origin-dependent replication with HeLa cell extract | nih.govnih.govoup.com |

| Effect | Induces substitution and deletion mutations in a dose-dependent manner | nih.govnih.gov |

| Predominant Mutation | G·C→A·T transition | nih.govoup.com |

| Minor Mutation | G·C→T·A transversion | nih.govoup.com |

| Modulating Factor | Mutagenicity is enhanced by inhibitors of the MTH1 protein | nih.govoup.comacs.org |

Shuttle Vector-Based Mutagenesis Assays in Living Cells (Escherichia coli, Mammalian Cells)

Shuttle vector-based assays are crucial for understanding how this compound induces mutations within the complex environment of living cells. These assays use plasmids, known as shuttle vectors, that can replicate in both mammalian and bacterial cells (e.g., Escherichia coli). nih.govelifesciences.org This dual-host capability allows for the exposure of the vector to a mutagen in mammalian cells, followed by its recovery and amplification in E. coli for efficient mutation analysis. nih.govoup.com

One common approach involves treating a shuttle vector containing a reporter gene, like supF, with DNA polymerase in the presence of this compound in vitro to generate lesions. nih.govnih.gov The modified plasmid is then introduced into E. coli cells. The bacteria serve as hosts to screen for mutations that have occurred in the reporter gene. nih.govnih.gov In this system, this compound was found to be highly mutagenic, causing predominantly G→T transversions. nih.govnih.gov This indicates that during replication in E. coli, this compound is incorporated opposite guanine (B1146940) (G) in the template strand. nih.govnih.gov

In studies involving mammalian cells, a shuttle vector containing a site-specifically incorporated 2-hydroxyadenine (the nucleobase of this compound) is transfected into host cells, such as simian COS-7 cells. nih.gov After replication within the mammalian host, the progeny plasmids are isolated and transferred to E. coli to identify and sequence the resulting mutations. nih.gov These experiments have demonstrated that 2-hydroxyadenine is indeed mutagenic in eukaryotic cells, leading to both substitution and deletion mutations. nih.gov The types of mutations can vary depending on the local sequence context and whether the lesion is located on the leading or lagging strand template. nih.gov

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental for dissecting the molecular interactions of this compound with key cellular proteins, namely hydrolases and DNA polymerases.

Kinetic studies are performed to quantify the efficiency and affinity with which nucleotide-sanitizing enzymes hydrolyze this compound. The primary human enzyme responsible for this activity is MTH1 (NUDT1). nih.govnih.gov Assays measuring pyrophosphatase activity, often using high-performance liquid chromatography (HPLC), reveal that human MTH1 efficiently hydrolyzes this compound to its monophosphate form, 2-hydroxy-dAMP. nih.govnih.gov

Kinetic analyses have demonstrated that MTH1 has a remarkably high affinity and catalytic efficiency for this compound. nih.gov In fact, the efficiency of hydrolysis for this compound is even greater than that for 8-hydroxy-dGTP (8-oxo-dGTP), another major oxidized and mutagenic nucleotide. nih.gov At a physiological pH of 7.2, the hydrolysis efficiency for this compound was found to be five times higher than for 8-oxo-dGTP. nih.gov In contrast, the E. coli counterpart, the MutT protein, shows no hydrolytic activity towards this compound, highlighting a significant difference in substrate specificity between the human and bacterial enzymes. nih.gov

Table 2: Comparative Hydrolysis Efficiency of Human MTH1 for Oxidized Nucleotides

| Substrate | Relative Catalytic Efficiency (kcat/Km) | Source(s) |

|---|---|---|

| This compound | Highest | nih.govnih.govresearchgate.net |

| 2-hydroxy-ATP | High | nih.govresearchgate.net |

| 8-hydroxy-dGTP | Moderate | nih.govnih.govresearchgate.net |

| 8-hydroxy-dATP | Moderate | nih.govnih.govresearchgate.net |

| 8-hydroxy-GTP | Low | nih.govresearchgate.net |

To determine how this compound leads to mutations, in vitro assays are conducted to measure its incorporation into DNA by various DNA polymerases. These assays typically involve a primer-template DNA substrate and measure the extension of the primer in the presence of this compound.

Studies have shown that the incorporation pattern is highly dependent on the specific DNA polymerase. The replicative polymerase of E. coli, DNA polymerase III, was found to incorporate this compound opposite guanine (G), leading to G→T transversions. nih.govnih.gov In mammalian systems, DNA polymerase α incorporates this compound opposite both thymine (B56734) (T) and cytosine (C). researchgate.net Y-family DNA polymerases, which are involved in translesion synthesis, also incorporate this damaged nucleotide. Human DNA polymerase η (eta) has been shown to incorporate this compound opposite guanine, thymine, or cytosine. researchgate.netembopress.org This misincorporation opposite template bases is the primary molecular event that initiates the mutagenic process. researchgate.net

Structural Biology Techniques for Enzyme-Nucleotide Interactions

Understanding the precise molecular recognition between an enzyme and this compound requires high-resolution structural information.

X-ray crystallography has been instrumental in revealing how the human MTH1 enzyme binds and recognizes this compound. Researchers have successfully determined the crystal structure of MTH1 in a complex with 2-oxo-dATP (a synonym for this compound). nih.gov

These structures show that the base of this compound fits into the enzyme's substrate-binding pocket, while the triphosphate moiety binds to the Nudix motif, which is the catalytic site for hydrolysis. nih.gov A key finding from these structural studies is the mechanism behind MTH1's broad substrate specificity. The enzyme uses two neighboring aspartate residues (Asp-119 and Asp-120) in its binding pocket. By exchanging the protonation state between these two residues, the enzyme can create different hydrogen-bonding patterns to accommodate different oxidized purines, such as this compound and 8-oxo-dGTP. nih.gov This elegant mechanism allows MTH1 to recognize and degrade multiple types of damaged nucleotides, providing comprehensive protection against oxidative damage to the nucleotide pool. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions between this compound (2-OH-dATP) and various proteins at an atomic level. researchgate.net This method allows for the characterization of binding events, the identification of interacting residues, and the elucidation of structural changes that occur upon complex formation. researchgate.netnih.gov

In the study of 2-OH-dATP, NMR has been instrumental in understanding its recognition by nucleotide pool sanitizing enzymes, such as those belonging to the Nudix hydrolase family. nih.govresearchgate.net For instance, researchers have utilized NMR to investigate the tertiary structure of the Escherichia coli Orf135 protein and its interaction with a 2-OH-dATP analog. nih.govresearchgate.net By assigning the 1H, 13C, and 15N resonance signals of the protein, a structural understanding of how Orf135 recognizes and interacts with its substrates can be achieved. researchgate.net

NMR binding experiments typically involve monitoring changes in the NMR parameters of either the protein or the ligand (2-OH-dATP) upon their interaction. researchgate.net Protein-observed NMR experiments, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC), are used to track chemical shift perturbations in the protein's backbone amides upon the addition of 2-OH-dATP. researchgate.net These perturbations can map the binding site on the protein surface. Ligand-observed NMR experiments, including saturation transfer difference (STD) NMR and transfer Nuclear Overhauser Effect (trNOE) experiments, can identify which parts of the 2-OH-dATP molecule are in close contact with the protein. researchgate.net

These advanced NMR methodologies provide detailed insights into the molecular basis of 2-OH-dATP recognition, which is crucial for understanding its metabolic fate and mutagenic potential. nih.govresearchgate.net

Molecular Biology Techniques for Genetic Manipulation and Expression Studies

Molecular biology techniques are fundamental to studying the biological consequences of this compound (2-OH-dATP) and the cellular mechanisms that have evolved to mitigate its harmful effects. These techniques allow for the manipulation of genes encoding for nucleotide pool sanitizing enzymes and DNA polymerases to understand their specific roles in relation to this oxidized nucleotide. researchgate.netoup.comwikipedia.org

Gene Knockout and Overexpression Models: A key approach involves the creation of gene knockout models, particularly for enzymes like MTH1 (NUDT1), which is known to hydrolyze 2-OH-dATP. wikipedia.org By eliminating the gene for MTH1 in organisms like mice, researchers can study the resulting phenotype, which often includes an increased susceptibility to mutations and cancer development. wikipedia.org For example, MTH1-null mouse embryo fibroblasts have been shown to be highly susceptible to cell death induced by oxidative stress. nih.gov Conversely, over-expression of MTH1 can suppress mutations. researchgate.net These studies provide direct evidence for the in vivo role of these enzymes in preventing the accumulation of damaged nucleotides like 2-OH-dATP. researchgate.netwikipedia.org

Site-Directed Mutagenesis: Site-directed mutagenesis is employed to alter specific amino acid residues within an enzyme's active site. This allows for the investigation of which residues are critical for substrate binding and catalysis. For instance, by creating mutants of the E. coli Orf135 protein, researchers have identified essential residues for its hydrolyzing activity on substrates including 2-OH-dATP. researchgate.net

In Vitro Replication and Mutagenesis Assays: To study the mutagenic properties of 2-OH-dATP directly, in vitro DNA replication assays are utilized. nih.gov These experiments often use cell extracts, such as those from HeLa cells, to replicate plasmid DNA in the presence of 2-OH-dATP. nih.gov The resulting mutations in the plasmid can then be analyzed, revealing the types of genetic alterations induced by the oxidized nucleotide, such as G·C→A·T transitions and G·C→T·A transversions. nih.gov Furthermore, the role of specific DNA polymerases in the incorporation of 2-OH-dATP can be examined. researchgate.netoup.com For example, studies have shown that mammalian DNA polymerase α can misincorporate 2-OH-dATP opposite cytosine. nih.gov

These molecular biology approaches are essential for dissecting the complex interplay between 2-OH-dATP, cellular enzymes, and DNA replication machinery, ultimately clarifying the mechanisms of oxidative stress-induced mutagenesis. researchgate.netoup.comnih.gov

Analytical Techniques for Detection and Quantification of Oxidized Nucleotides

Accurate detection and quantification of oxidized nucleotides like this compound (2-OH-dATP) are critical for understanding their physiological levels and roles in mutagenesis. mdpi.com Various analytical techniques have been developed and refined for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including their oxidized forms. mdpi.comresearchgate.net The method separates compounds based on their physicochemical properties as they pass through a column packed with a stationary phase. biorxiv.org

In the context of 2-OH-dATP, HPLC is often used to purify the compound after its synthesis and to monitor its hydrolysis by enzymes like MTH1. nih.govresearchgate.netnih.gov For instance, anion-exchange HPLC can be employed to separate 2-OH-dATP from its hydrolysis products, 2-hydroxy-dADP and 2-hydroxy-dAMP. researchgate.net The amount of each compound can be quantified by measuring the area of their respective peaks in the chromatogram, typically detected by UV absorbance. nih.govresearchgate.net

Different HPLC methods can be employed, including reverse-phase and anion-exchange chromatography, to achieve optimal separation. nih.gov The choice of column and mobile phase is crucial for resolving structurally similar nucleotides. For example, a TSK-GEL DEAE-2SW column with a sodium phosphate (B84403) buffer has been used for the separation of 2-OH-rATP. nih.gov

The table below summarizes typical HPLC systems used for the analysis of oxidized nucleotides.

| Parameter | HPLC System 1 | HPLC System 2 |

| Column Type | Anion-Exchange (e.g., TSK-GEL DEAE-2SW) | Reverse-Phase (e.g., C18) |

| Mobile Phase | Sodium Phosphate Buffer | Acetonitrile/Water with Acetic Acid |

| Detection | UV Absorbance | UV Absorbance |

| Application | Separation of 2-OH-rATP and its hydrolysis products | Separation of 8-oxodG from dG |

This table provides a generalized overview. Specific conditions can vary based on the application.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of molecules based on their mass-to-charge ratio (m/z). When coupled with liquid chromatography (LC-MS or HPLC-MS), it becomes a powerful tool for analyzing complex biological samples. acs.orghilarispublisher.com

For the study of oxidized nucleotides, tandem mass spectrometry (MS/MS) is often employed. pnas.orgpsu.edu In an LC-MS/MS system, the HPLC separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The first mass analyzer selects a specific precursor ion (e.g., the molecular ion of 2-OH-dATP), which is then fragmented. The second mass analyzer separates the resulting product ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the molecule. hilarispublisher.compsu.edu

This technique, often using multiple reaction monitoring (MRM), allows for the highly sensitive and specific quantification of oxidized nucleotides like 8-oxo-dGTP and can be adapted for 2-OH-dATP. hilarispublisher.com LC-MS/MS has been successfully used to quantify levels of genomic 8-oxo-dG, demonstrating its utility in measuring the extent of oxidative DNA damage. pnas.org The development of LC-MS/MS methods is crucial for determining the intracellular concentrations of these modified nucleotides, which exist at very low levels. hilarispublisher.com

The table below outlines key parameters in a typical LC-MS/MS setup for oxidized nucleotide analysis.

| Parameter | Setting |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to the analyte (e.g., 524 for 8-oxo-dGTP) |

| Product Ion (m/z) | Specific to the analyte's fragmentation (e.g., 168 for 8-oxoguanine base) |

This table presents a generalized example. Specific m/z values and conditions would be optimized for 2-OH-dATP.

Q & A

Q. What is the mechanism of 2-hydroxy-dATP misincorporation during DNA replication, and how does it contribute to mutagenesis?

this compound (2-OH-dATP) is incorporated into DNA during replication due to its structural similarity to canonical dATP. DNA polymerases such as mammalian DNA polymerase α and bacterial Klenow fragment incorporate 2-OH-dATP opposite thymine (T) or cytosine (C) in the template strand, leading to base mismatches. This misincorporation occurs because 2-OH-dATP forms hydrogen bonds with non-cognate bases, disrupting replication fidelity. For example, DNA polymerase α incorporates 2-OH-dATP opposite T and C at a 4.5-fold preference for T . The resulting mismatches can cause G:C→A:T transitions or deletions, as observed in HeLa cell extracts .

Q. Which enzymes are responsible for hydrolyzing this compound to prevent its mutagenic incorporation?

The primary enzyme mitigating 2-OH-dATP mutagenicity is NUDT1 (MTH1), a hydrolase that converts 2-OH-dATP into 2-hydroxy-dAMP, thereby preventing its incorporation into DNA. NUDT1 also hydrolyzes other oxidized nucleotides (e.g., 8-oxo-dGTP) but shows substrate specificity influenced by cellular context. For instance, DCTPP1, another hydrolase, exhibits lower efficiency for 2-OH-dATP hydrolysis compared to NUDT1, highlighting functional redundancy among repair enzymes . Experimental validation involves knockout cell lines (e.g., NUDT1-deficient HEK-293T cells) to assess mutation rates with/without enzyme activity .

Advanced Research Questions

Q. How can steady-state kinetic analysis quantify the efficiency of this compound incorporation by DNA polymerases?

Steady-state kinetics measure the catalytic efficiency () of DNA polymerases for 2-OH-dATP. Key steps include:

Template Design : Use defined DNA templates with T or C at target positions.

Reaction Setup : Incubate polymerase (e.g., DNA polymerase α) with varying 2-OH-dATP concentrations and fixed template-primer complexes.

Product Analysis : Quantify incorporation via gel electrophoresis or radiolabeled dNTPs.

Data Interpretation : Calculate (substrate affinity) and (maximum incorporation rate). For DNA polymerase α, the ratio for 2-OH-dATP incorporation opposite T is 60% of normal dTTP incorporation .

Q. Why do mutation profiles of this compound differ between mammalian and bacterial systems?

In mammalian systems (e.g., HeLa extracts), 2-OH-dATP predominantly induces G:C→A:T transitions and tandem CC→TT mutations. In contrast, E. coli models show G:C→T:A transversions. This divergence arises from differences in polymerase fidelity and repair pathways:

Q. How can researchers validate the protective role of MTH1 against this compound-induced mutagenesis?

Inhibition Assays : Add 2-hydroxy-dADP (a competitive MTH1 inhibitor) to replication reactions containing HeLa extracts. Measure mutation frequency via sequencing or lacZ reporter systems. Enhanced mutagenicity confirms MTH1’s role .

Knockout Models : Compare mutation rates in wild-type vs. NUDT1-knockout cells exposed to 2-OH-dATP. Increased deletions/substitutions in knockouts validate MTH1’s protective function .

Q. What experimental strategies resolve contradictions in this compound incorporation data across studies?

Discrepancies often stem from polymerase selection or template sequence bias. To address this:

Standardize Templates : Use identical synthetic templates (e.g., poly(dT) vs. poly(dC)) across experiments.

Control for Repair Enzymes : Include purified MTH1/DCTPP1 in reactions to mimic physiological conditions .

Cross-Validate Models : Compare results from cell-free systems (e.g., HeLa extracts) and in vivo models (e.g., transgenic mice) .

Methodological Considerations

- Detection of 2-OH-dATP : Use HPLC or mass spectrometry to quantify intracellular levels, ensuring samples are stabilized with antioxidants to prevent artifact formation.

- Enzyme Activity Assays : Measure NUDT1/DCTPP1 activity via coupled enzymatic reactions (e.g., NADH depletion assays) with 2-OH-dATP as substrate .

- Mutation Analysis : Employ next-generation sequencing or Sanger sequencing with error-correcting algorithms to distinguish true mutations from PCR artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.